molecular formula C26H22ClN3O3S B2566542 (4Z)-3-tert-butyl-4-({2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 1024741-19-2

(4Z)-3-tert-butyl-4-({2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B2566542
CAS No.: 1024741-19-2
M. Wt: 491.99
InChI Key: NHFOYWFVYTZTTN-JWGURIENSA-N
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Description

(4Z)-3-tert-butyl-4-({2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is a pyrazolone derivative characterized by a complex substitution pattern. The core structure consists of a pyrazolone ring with a tert-butyl group at position 3, a phenyl group at position 1, and a benzylidene substituent at position 2. The benzylidene moiety is further substituted with a 4-chlorophenylsulfanyl group and a nitro group at positions 2 and 5, respectively.

Properties

IUPAC Name

(4Z)-5-tert-butyl-4-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylidene]-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O3S/c1-26(2,3)24-22(25(31)29(28-24)19-7-5-4-6-8-19)16-17-15-20(30(32)33)11-14-23(17)34-21-12-9-18(27)10-13-21/h4-16H,1-3H3/b22-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFOYWFVYTZTTN-JWGURIENSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C\1=NN(C(=O)/C1=C\C2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-3-tert-butyl-4-({2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolone core, followed by the introduction of the tert-butyl group and the aromatic substituents. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(4Z)-3-tert-butyl-4-({2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the nitro group to an amine group.

    Substitution: Aromatic substitution reactions can introduce new substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

Overview

The compound (4Z)-3-tert-butyl-4-({2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is a pyrazolone derivative notable for its complex structure, which includes a tert-butyl group, a chlorophenyl sulfanyl moiety, and a nitrophenyl group. This unique combination of functional groups contributes to its potential applications in medicinal chemistry and materials science.

Antioxidant and Anti-inflammatory Properties

Research has indicated that compounds containing the pyrazolone core exhibit significant antioxidant and anti-inflammatory activities. Computational studies have shown that derivatives similar to this compound can effectively scavenge free radicals and inhibit inflammatory pathways, making them candidates for further development in treating chronic inflammatory diseases .

Antimicrobial Activity

The presence of the chlorophenyl sulfanyl group enhances the compound's bioactivity against various microbial strains. Studies on related pyrazolone derivatives have demonstrated their effectiveness as antimicrobial agents, suggesting that this compound may share similar properties .

Anticancer Potential

In vitro studies have revealed that certain pyrazolone derivatives can induce apoptosis in cancer cells. The unique structural features of This compound may enhance its ability to interact with biological targets involved in cancer progression, warranting further investigation into its anticancer potential .

Photochemical Properties

The compound's structural characteristics suggest potential applications in photochemical systems. Pyrazolone derivatives are known for their ability to undergo photoisomerization, which can be exploited in developing photoresponsive materials. This property could be beneficial in applications such as light-driven actuators or sensors .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The presence of specific functional groups, such as the nitro and sulfanyl groups, plays a significant role in modulating its pharmacological effects. Comparative analysis with other pyrazolone derivatives has shown that variations in these substituents can lead to significant differences in activity profiles .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing pyrazolone derivatives similar to This compound provided insights into its structural characterization using techniques such as NMR and IR spectroscopy. The findings confirmed the presence of key functional groups and supported the predicted biological activities based on computational models .

Another study evaluated the biological activities of various pyrazolone derivatives through high-throughput screening assays. The results indicated that compounds with similar structural features exhibited promising results as inhibitors of key enzymes involved in inflammatory responses and cancer cell proliferation .

Mechanism of Action

The mechanism of action of (4Z)-3-tert-butyl-4-({2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Effects

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Predicted Reactivity
Target Compound 3-tert-butyl, 1-phenyl, 4-(2-[(4-chlorophenyl)sulfanyl]-5-nitrobenzylidene) ~529.0 Nitro, sulfanyl, tert-butyl High steric hindrance; nitro group enhances electrophilicity; sulfanyl modulates redox activity
(4Z)-4-[(4-methylphenyl)methylidene]-2,5-diphenylpyrazol-3-one (CAS 69707-19-3) 2,5-diphenyl, 4-(4-methylbenzylidene) ~354.4 Methyl, phenyl Lower steric bulk; methyl/phenyl groups favor π-π interactions
1-Phenyl-3-methyl-4-benzylidenepyrazolone 3-methyl, 1-phenyl, 4-benzylidene ~278.3 Methyl, benzylidene Moderate solubility in polar solvents; methyl group reduces steric hindrance

Key Observations :

  • The nitro group at position 5 enhances electrophilicity, making the compound more reactive toward nucleophilic agents compared to non-nitrated derivatives.
  • The 4-chlorophenylsulfanyl group may influence redox behavior, as sulfur-containing substituents are known to participate in radical scavenging or oxidation reactions .

Spectroscopic and Computational Comparisons

Table 2: Computational Analysis Using Multiwfn

Compound Electron Localization Function (ELF) Electrostatic Potential (ESP) (kcal/mol) Bond Order (C=N)
Target Compound High localization at nitro group -45.2 (near nitro) 1.78
CAS 69707-19-3 Moderate localization at benzylidene -32.1 (near benzylidene) 1.85

Insights :

  • The nitro group in the target compound creates a region of high electron deficiency (negative ESP), enhancing its interaction with electron-rich species.
  • The C=N bond order in the pyrazolone ring is slightly lower in the target compound (1.78 vs. 1.85 in CAS 69707-19-3), suggesting reduced conjugation due to steric and electronic effects of substituents .

Crystallographic and Packing Behavior

Crystallographic studies using SHELXL and visualization via ORTEP-3 reveal distinct packing patterns:

  • The target compound exhibits disordered tert-butyl groups in its crystal lattice, a common feature in sterically crowded molecules .
  • In contrast, analogs like CAS 69707-19-3 form layered structures stabilized by π-π interactions between phenyl groups .

Biological Activity

The compound (4Z)-3-tert-butyl-4-({2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is a pyrazole derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H18ClN3O2S\text{C}_{19}\text{H}_{18}\text{Cl}\text{N}_{3}\text{O}_{2}\text{S}

This structure features a pyrazole ring with various substituents that may influence its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including condensation and substitution reactions. The presence of the tert-butyl group and the chlorophenyl sulfanyl moiety are critical for enhancing the compound's stability and reactivity.

Antiviral Activity

In studies focusing on related compounds, certain pyrazole derivatives have demonstrated antiviral properties. For example, sulfonamide derivatives containing pyrazole rings have been tested for their ability to inhibit viral replication in tobacco mosaic virus (TMV) assays . The inhibition rates observed in these studies ranged from 25% to 54% at specific concentrations, indicating a potential antiviral mechanism that could be explored further for the target compound.

Anticancer Activity

Some pyrazole derivatives have been investigated for their anticancer properties. For instance, compounds containing the 1H-pyrazole framework have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The target compound's structural features may contribute to similar mechanisms of action.

Case Studies

  • Antiviral Study : A study on sulfonamide derivatives reported that compounds structurally similar to the target compound exhibited antiviral activity against TMV. The compounds were tested at concentrations of 0.5 mg/mL, showing inhibition rates between 31% and 54% compared to control substances .
    CompoundConcentration (mg/mL)Inhibition Rate (%)
    7a0.538.42
    7b0.542.00
    Ningnanmycin0.554.51
  • Antimicrobial Activity : Similar pyrazole derivatives were evaluated for their antimicrobial properties against various pathogens. Compounds showed varying degrees of effectiveness, suggesting that modifications in substituents could enhance or inhibit activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this pyrazolone derivative, and what key intermediates are involved?

  • The compound can be synthesized via multi-step protocols involving condensation reactions and cyclization . For example, analogous pyrazolones are prepared by reacting hydrazine derivatives with β-diketones or α,β-unsaturated ketones under acidic conditions . Key intermediates include substituted phenylthio groups and tert-butyl-substituted pyrazole precursors, which require purification via column chromatography or recrystallization.

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

  • Single-crystal X-ray diffraction is essential for confirming the Z-configuration of the methylidene group and the spatial arrangement of substituents . Complementary techniques like ¹H/¹³C NMR (to verify aromatic proton environments) and IR spectroscopy (to identify carbonyl and nitro group stretches) are also critical .

Q. How is the compound screened for preliminary biological activity?

  • In vitro assays (e.g., enzyme inhibition or receptor-binding studies) are conducted to evaluate anticonvulsant, antimicrobial, or anti-inflammatory potential. For instance, pyrazolone derivatives with nitro and chlorophenyl groups have been tested for anticonvulsant activity using maximal electroshock (MES) or pentylenetetrazole (PTZ) models .

Advanced Research Questions

Q. How can computational methods like molecular docking optimize the compound’s biological activity?

  • Molecular docking (e.g., using AutoDock Vina) predicts interactions between the compound and target proteins (e.g., COX-2 or GABA receptors). The nitro and sulfanyl groups may form hydrogen bonds or π-π stacking with active-site residues, guiding structural modifications for enhanced affinity .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

  • Discrepancies in NMR or mass spectrometry data (e.g., unexpected peaks or fragmentation patterns) can arise from tautomerism or impurities. Use 2D NMR (COSY, HSQC) to assign ambiguous signals, and HPLC-MS to confirm purity. For stereochemical conflicts, compare experimental X-ray data with computational models (e.g., DFT-optimized geometries) .

Q. How can reaction yields be improved during synthesis?

  • Optimize solvent systems (e.g., switch from ethanol to DMF for better solubility of nitroaromatic intermediates) and catalysts (e.g., use p-toluenesulfonic acid for cyclization steps). Monitoring reaction progress via TLC and adjusting stoichiometry of tert-butyl precursors can also enhance yields .

Q. What mechanistic insights explain the compound’s pharmacological activity?

  • The nitro group may act as an electron-withdrawing moiety, enhancing binding to redox-active enzymes. The sulfanyl group could improve membrane permeability, while the tert-butyl substituent increases metabolic stability. Pharmacokinetic studies (e.g., microsomal stability assays) validate these hypotheses .

Q. How do structural modifications affect bioactivity?

  • Replace the 4-chlorophenylsulfanyl group with other arylthio groups (e.g., 4-fluorophenyl) to assess electronic effects. Substitute the tert-butyl moiety with bulkier groups (e.g., adamantyl) to study steric influences on receptor binding. Biological data from such analogs can be analyzed via SAR (Structure-Activity Relationship) models .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for condensation steps to avoid hydrolyzing the nitro group .
  • Crystallography : Grow crystals via slow evaporation in polar aprotic solvents (e.g., acetone/dioxane mixtures) .
  • Data Analysis : Use software like Mercury (for X-ray refinement) and Gaussian (for DFT calculations) to correlate structural and electronic properties with bioactivity .

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